molecular formula C18H14N6O2 B11618848 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11618848
M. Wt: 346.3 g/mol
InChI Key: ZSZQRFKQTVDODU-UHFFFAOYSA-N
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Description

6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of imino, oxo, and pyridinyl groups, which contribute to its reactivity and potential utility in different chemical reactions.

Preparation Methods

The synthesis of 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be achieved through several synthetic routes. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals. These radicals then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired tricyclic structure . This method is advantageous as it does not require exogenous oxidants or metals, making it an environmentally friendly approach.

Chemical Reactions Analysis

6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions are mediated by the compound’s imino and oxo groups, which form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with imino and oxo groups. For example:

Properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C18H14N6O2/c19-15-12(16(20)25)8-13-17(24(15)10-11-4-3-6-21-9-11)22-14-5-1-2-7-23(14)18(13)26/h1-9,19H,10H2,(H2,20,25)

InChI Key

ZSZQRFKQTVDODU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N)C(=O)N2C=C1

Origin of Product

United States

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